8-(4-isobutylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
説明
8-(4-Isobutylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine-dione derivative characterized by a 3-methyl group at position 3, a phenethyl substituent at position 7, and a 4-isobutylpiperazine moiety at position 6. The purine-dione core facilitates interactions with biological targets such as serotonin (5-HT) and dopamine (D2) receptors, while the isobutylpiperazine and phenethyl groups modulate lipophilicity, solubility, and binding specificity .
特性
IUPAC Name |
3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]-7-(2-phenylethyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O2/c1-16(2)15-26-11-13-27(14-12-26)21-23-19-18(20(29)24-22(30)25(19)3)28(21)10-9-17-7-5-4-6-8-17/h4-8,16H,9-15H2,1-3H3,(H,24,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFAOQSHVPARNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1)C2=NC3=C(N2CCC4=CC=CC=C4)C(=O)NC(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 8-(4-isobutylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione , often referred to as a purine derivative, has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure can be described by its molecular formula and its specific arrangement of functional groups that contribute to its biological activity. The presence of the isobutylpiperazine moiety is particularly significant as it may influence receptor binding and activity.
Research indicates that compounds similar to 8-(4-isobutylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione may interact with various neurotransmitter systems. Notably, piperazine derivatives have shown inhibition of human acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
Pharmacological Effects
The biological activities associated with this compound include:
- Neuroprotective Effects : Inhibition of AChE can lead to increased acetylcholine levels, which may enhance cognitive function.
- Antidepressant Activity : Some studies suggest that similar purine derivatives exhibit mood-enhancing properties through modulation of serotonin and dopamine pathways.
In Vitro Studies
A study involving piperazine derivatives demonstrated significant AChE inhibition with varying potency levels across different compounds. The binding affinity at the active site was assessed using molecular docking techniques, showing that structural modifications could enhance inhibitory effects .
In Vivo Studies
Animal models treated with related purine derivatives exhibited improved cognitive performance in memory tasks. The results indicated a correlation between the dosage and the degree of cognitive enhancement, supporting the hypothesis that these compounds could serve as therapeutic agents in cognitive decline .
Data Table: Biological Activities of Related Compounds
類似化合物との比較
Key Observations :
- The phenethyl group at position 7 in the target compound increases steric bulk compared to smaller substituents like methyl or butynyl (e.g., in linagliptin). This may enhance CNS penetration but reduce solubility .
Receptor Affinity and Selectivity
Evidence from related compounds suggests that substituents critically influence receptor interactions:
- 5-HT6/D2 Receptor Ligands : Derivatives with 3,7-dimethyl cores and 2,3-dichlorophenylpiperazine (e.g., compounds 5 and 12 in ) exhibit high 5-HT6/D2 affinity. The target compound’s isobutylpiperazine may reduce D2 selectivity compared to chlorinated arylpiperazines but could mitigate off-target effects .
- Kinase Inhibition : Analog 39 (), with a trifluoromethylphenyl group, shows kinase selectivity via steric interactions. The target compound’s phenethyl group may favor different kinase binding pockets .
Therapeutic Potential
- Oncology : Unlike ZINC06444857 (), which targets Eg5 ATPase, the target compound lacks an imidazole moiety critical for Eg5 binding, likely shifting its therapeutic focus .
Pharmacokinetic Properties
- Metabolic Stability : The isobutyl group may slow oxidative metabolism compared to propynyl or hydroxyethyl substituents, extending half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
